molecular formula C16H13ClN6O3S B2974608 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide CAS No. 905765-38-0

2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide

Cat. No. B2974608
CAS RN: 905765-38-0
M. Wt: 404.83
InChI Key: JCRUJHHBOFHJBG-UHFFFAOYSA-N
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Description

The compound “2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide” is a complex organic molecule. It contains several functional groups, including an amine, a triazole ring, a sulfanyl group, and a nitrophenyl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, cyclization, conversion into sulfonyl chloride, and finally, nucleophilic attack by amines .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The presence of the triazole ring and the sulfanyl group, in particular, may contribute to its unique chemical properties .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the functional groups present in its structure. For instance, the amine group could participate in acid-base reactions, while the triazole ring could undergo reactions typical of aromatic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of the triazole ring could contribute to its stability, while the amine and sulfanyl groups could influence its solubility in different solvents .

Scientific Research Applications

Synthetic Methods and Chemical Properties

Research into the synthesis and chemical properties of related compounds, such as formazans derived from Mannich bases of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, explores the antimicrobial potential of these structures (Sah et al., 2014). This work highlights the versatility of similar triazole and thiadiazole scaffolds in generating compounds with potential biological activities, suggesting that our compound of interest could be investigated for similar properties.

Vibrational Spectroscopy and Structural Analysis

Vibrational spectroscopic techniques, including Raman and Fourier transform infrared spectroscopy, have been employed to characterize the structure of related compounds, such as N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl] acetamide (Jenepha Mary, S. J., Pradhan, S., & James, C., 2022). These studies not only help in elucidating the molecular structure but also provide insights into the electronic and geometric configurations that contribute to the compound's stability and reactivity.

Antimicrobial and Antifungal Studies

Antimicrobial and antifungal studies of N-substituted sulfanilamide derivatives (Lahtinen, M., et al., 2014) offer a glimpse into the potential biological activities of structurally related acetamide derivatives. While the specific compound is not directly mentioned, the research approach and findings provide a foundation for exploring the antimicrobial efficacy of similar molecules, suggesting a potential application in developing new antimicrobial agents.

Chemical Structure and Molecular Interaction Studies

The study of hydrogen bond formations in substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides (Romero, T., & Margarita, Angela, 2008) demonstrates the significance of intramolecular and intermolecular interactions in defining the chemical and physical properties of such compounds. This insight can guide the design and functionalization of the compound for specific scientific applications, including the development of materials with unique properties.

Future Directions

Future research could focus on exploring the potential applications of this compound, given its complex structure and the wide range of biological activities exhibited by similar compounds .

properties

IUPAC Name

2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN6O3S/c17-11-3-1-10(2-4-11)15-20-21-16(22(15)18)27-9-14(24)19-12-5-7-13(8-6-12)23(25)26/h1-8H,9,18H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRUJHHBOFHJBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide

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